N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a pyridine ring, and a phenoxyacetamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The 2-methylpyridin-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the pyridine derivative.
Attachment of the Phenoxyacetamide Group: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.
Mechanism of Action
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-phenoxyacetamide is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-13-18(7-10-21-16)23-11-8-17(9-12-23)14-22-20(24)15-25-19-5-3-2-4-6-19/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBZMLHGWRGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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